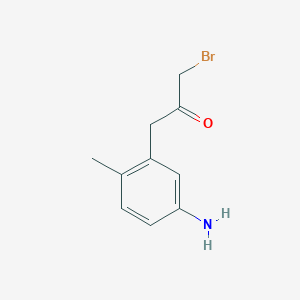![molecular formula C11H16BrN5 B14042931 bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, ethyl, and isobutyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by bromination and alkylation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for cross-coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium or copper catalysts, with ligands like triphenylphosphine (PPh3), in solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridazines, while coupling reactions can introduce aryl or alkyl groups at the bromine position.
Applications De Recherche Scientifique
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazo[4,5-c]pyridazine core allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: These compounds have a fused quinoxaline ring, offering different electronic properties and biological activities.
Uniqueness
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is unique due to the specific substitution pattern on the imidazo[4,5-c]pyridazine core. The presence of the bromine, ethyl, and isobutyl groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H16BrN5 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
3-bromo-5-ethyl-N-(2-methylpropyl)imidazo[4,5-c]pyridazin-6-amine |
InChI |
InChI=1S/C11H16BrN5/c1-4-17-8-5-9(12)15-16-10(8)14-11(17)13-6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14,16) |
Clé InChI |
ARPFDVZBIIKHQC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC(=NN=C2N=C1NCC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)



![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)





